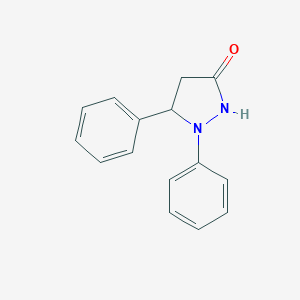

1,5-Diphenylpyrazolidin-3-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-diphenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDMBBKKGFKNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395159 | |

| Record name | 1,5-diphenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6118-95-2 | |

| Record name | 1,5-diphenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyrazolidinone Ring Systems

1,5-Diphenylpyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core. The pyrazolidinone ring is a five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. researchgate.net This structural motif is of significant interest in organic chemistry and medicinal chemistry due to its presence in various pharmacologically active molecules. digitellinc.com Pyrazolidin-3-ones, the class to which this compound belongs, are essentially cyclic hydrazides of 3-hydrazinopropanoic acid. researchgate.net

The versatility of the pyrazolidinone ring system stems from its potential for substitution at various positions, allowing for the synthesis of a wide array of derivatives with diverse chemical properties and biological activities. researchgate.net The parent pyrazolidinone system can be modified to create bicyclic structures, which have shown antibiotic, herbicidal, and pesticidal activities. digitellinc.com The conformation of the pyrazolidinone ring is typically an envelope form, similar to γ-lactams, where one atom is out of the plane of the other four. acs.org This conformational flexibility, combined with the presence of multiple reactive sites, makes pyrazolidinones valuable building blocks in organic synthesis. rsc.org

Foundational Principles of 1,5 Diphenylpyrazolidin 3 One Research

Classical and Contemporary Synthetic Routes to the this compound Core

The construction of the pyrazolidinone ring system can be achieved through several distinct synthetic routes. These methodologies leverage different chemical transformations to form the core heterocyclic structure, each with its own advantages regarding substrate scope, efficiency, and stereocontrol.

One-pot syntheses provide an efficient and economical route to pyrazolidinone structures by minimizing intermediate isolation and purification steps. A notable one-pot method involves the microwave-assisted reaction of a hydrazine with an appropriate substrate to yield functionalized 3-pyrazolidinones diastereoselectively. thieme-connect.com Another approach describes a one-pot synthesis for 1-aryl-substituted 4-iodopyrazol-3-ols through aromatization and oxidative iodination reactions, highlighting the utility of one-pot procedures in creating functionalized pyrazole-type cores. lookchem.com

Multicomponent reactions (MCRs) are inherently one-pot processes. For instance, fluorinated thiazolidinone and pyrazolidinone derivatives have been synthesized via a one-pot multicomponent condensation reaction, demonstrating a green chemistry approach. core.ac.uk Similarly, curcumin (B1669340) derivatives incorporating a pyrazolidinone ring have been synthesized using a one-pot, three-component reaction involving a substituted benzaldehyde (B42025), curcumin, and a hydrazine derivative, often employing environmentally friendly and recyclable catalysts like hydrotalcites. rjptonline.orgbepls.com These methods showcase the power of one-pot strategies to build complex molecular architectures from simple precursors in a single operation. bepls.com

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of heterocyclic frameworks. nih.gov In pyrazolidinone synthesis, NHCs catalyze a formal [3+2] cycloaddition between α,β-unsaturated aldehydes (enals) and diazenes or protected hydrazines. nih.govnih.gov The key step involves the generation of a homoenolate equivalent from the enal upon reaction with the NHC. nih.gov This nucleophilic intermediate then attacks an electrophilic nitrogen source, such as a 1-acyl-2-aryldiazene, followed by an intramolecular acylation to close the ring and form the substituted pyrazolidinone. nih.gov

This NHC-catalyzed reaction is versatile, accommodating various aromatic and alkyl α,β-unsaturated aldehydes and different aromatic diazenes. nih.gov Furthermore, the use of chiral triazolium salts as NHC precursors allows for the enantioselective synthesis of pyrazolidinone products, demonstrating the potential for asymmetric catalysis in this system. nih.govnih.gov

Table 1: Examples of NHC-Catalyzed Pyrazolidinone Synthesis

| Aldehyde Substrate | Nitrogen Source | NHC Catalyst Source | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| α,β-Unsaturated aldehydes | 1-Acyl-2-aryldiazenes | N-mesityl-N-methyltriazolium salts | Substituted Pyrazolidinones | Good | Moderate | nih.gov |

| Enals | Protected hydrazine | Chiral Triazolium Salt (C17) | Pyrazolidinone Products | - | High | nih.gov |

The reaction between α,β-unsaturated esters and hydrazines is a classical and straightforward method for synthesizing the 3-pyrazolidinone core. scispace.comresearchgate.net The mechanism typically begins with a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization via condensation to form the five-membered ring. researchgate.net

The synthesis of this compound specifically can be achieved using phenylhydrazine (B124118) and an appropriate cinnamic ester. researchgate.net A study of this reaction using sodium powder in xylene noted the formation of benzaldehyde phenylhydrazone as a side product, suggesting that under the reaction conditions, the cinnamic ester can undergo a retro-Perkin condensation to generate benzaldehyde in situ. researchgate.net The choice of solvent and reaction conditions is crucial, as the reaction of hydrazine hydrate with simple acrylates like methyl or ethyl acrylate (B77674) can lead to a complex mixture of products at temperatures below 200°C, including various mono- and di-substituted pyrazolidinones. rsc.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, embodying principles of atom economy and procedural simplicity. mdpi.combeilstein-journals.org In the context of pyrazolidinone synthesis, a novel organocatalyzed multicomponent domino reaction has been developed. rsc.org This process involves a Knoevenagel condensation, an aza-Michael addition, and a cyclocondensation, using components like Meldrum's acid to produce bicyclic pyrazolidinones (1,5-diazabicyclo[3.3.0]octane-2,6-diones). rsc.org

The use of chiral organocatalysts, such as dimeric Sharpless ligands like (DHQ)₂PHAL, can induce high stereoselectivity in these MCRs, yielding bicyclopyrazolidinones with excellent enantiomeric ratios. rsc.org Another MCR approach involves the thermally induced reaction of 2-diazo-1,3-cyclohexanedione with in situ generated hydrazones, which subsequently cyclize to form spirocyclic pyrazolidinones. mdpi.com These protocols provide access to structurally complex and diverse pyrazolidinone-based scaffolds that would be challenging to assemble through traditional multi-step syntheses. rsc.org

Cyclization is the key ring-forming step in many pyrazolidinone syntheses. These reactions can be broadly categorized into intramolecular cyclizations of linear precursors and cycloaddition reactions where the ring is formed from two separate components.

An example of intramolecular cyclization is the acid-catalyzed cyclization of N-(arylamino)aspartic acids, which can be prepared biocatalytically, to yield chiral 2-aryl-5-carboxylpyrazolidin-3-ones smoothly and with high retention of stereochemical integrity. rug.nl Another strategy involves the hydrazonation of functionalized pyrrolidinones, followed by reduction and intramolecular cyclization to furnish novel 3,4-fused pyrazolidinone γ-lactam bicyclic systems. acgpubs.org

Cycloaddition reactions are also powerful tools for constructing the pyrazolidinone core. nih.gov A highly regio- and diastereoselective synthesis of bicyclic pyrazolidinone derivatives has been achieved through a rhodium(II) acetate-catalyzed [3+3]-cycloaddition of enoldiazoacetates with azomethine imines. acs.orgnih.gov This reaction proceeds via a vinylogous addition of a metal enol carbene to the azomethine imine to initiate the annulation. nih.gov Asymmetric [3+2] cycloadditions between azomethine imines and various dipolarophiles, catalyzed by chiral metal complexes, also provide an effective route to enantiomerically enriched pyrazolidinone derivatives. nih.gov

Table 2: Overview of Cyclization Strategies for Pyrazolidinone Synthesis

| Cyclization Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Intramolecular Cyclization | N-(phenylamino)aspartic acid | 1 M HCl, reflux | 2-phenyl-5-carboxylpyrazolidin-3-one | rug.nl |

| Intramolecular Cyclization | Functionalized enamino ester | Reduction, then cyclization | 3,4-fused pyrazolidinone γ-lactam | acgpubs.org |

| [3+3] Cycloaddition | Enoldiazoacetates, Azomethine imines | Rhodium(II) acetate | Bicyclic Pyrazolidinones | acs.orgnih.gov |

| [3+2] Cycloaddition | Azomethine imines, Propioloylpyrazoles | Cu(II)-complex with chiral ligand | Chiral Pyrazolidinone cycloadducts | nih.gov |

Targeted Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core allows for the fine-tuning of its properties. These syntheses often involve modifying the core structure or using substituted starting materials in established synthetic routes.

For example, complex derivatives have been created by incorporating the this compound moiety into the structure of curcumin, a natural product. rjptonline.orgbepls.com These syntheses were achieved through a one-pot, three-component reaction of a curcumin-derived aldehyde, a substituted hydrazine, and another component, catalyzed by recyclable hydrotalcites. rjptonline.orgbepls.com This resulted in hybrid molecules such as 5-(2-(4-(1-hydroxy-3-(3-methoxy-4-hydroxyphenyl)propyl)-1,5-diphenylpyrazolidin-3-yl)ethyl)-2-methoxyphenol. bepls.com

Functionalization of the pyrazolidinone ring itself is another important strategy. A versatile method has been developed for the synthesis of 4-methylidenepyrazolidin-3-ones using a Horner-Wadsworth-Emmons approach. thieme-connect.com This involves preparing 4-diethoxyphosphorylpyrazolidin-3-ones, which then act as Horner-Wadsworth-Emmons reagents for olefination with formaldehyde. This methodology allows for the introduction of various alkyl or aryl substituents at the N1, N2, and C5 positions of the pyrazolidinone ring, providing access to a new class of α-alkylidene-γ-lactams. thieme-connect.com

Strategies for Functional Group Incorporation

The functionalization of the pyrazolidin-3-one (B1205042) ring is crucial for modifying its chemical properties and biological activity. Strategies often focus on introducing substituents at the nitrogen atoms (N-1 and N-2) and the carbon atoms of the heterocyclic ring.

The two nitrogen atoms in the pyrazolidin-3-one ring exhibit different reactivity. The N-1 position is generally more basic and nucleophilic, making it more reactive towards electrophiles like alkyl halides and aldehydes. scispace.com This differential reactivity allows for selective functionalization. For instance, stepwise functionalization can be achieved through reductive alkylation at N-1, followed by alkylation of the less reactive amidic N-2. scispace.com

Recent advancements have explored transition-metal-catalyzed C-H functionalization as a powerful tool for building complex molecular scaffolds. researchgate.net Rh(III)-catalyzed C-H functionalization/annulation of pyrazolidinones has been demonstrated as a method to construct vinyl-substituted N-heterocycles. researchgate.net Furthermore, photochemical methods can be employed for ring contraction of 2-phenylpyrazolidin-3-ones that are substituted at the 4-position with functional groups like hydroxy, amino, or acetamido, leading to the formation of functionalized 1-anilino-azetidin-2-ones. rsc.org

Synthetic approaches also allow for the introduction of functional groups at the C(5) position. For example, 5-aminoalkyl-3-pyrazolidinones can be prepared from N-protected glycines through a multi-step sequence involving Masamune-Claisen homologation, reduction, O-mesylation, and subsequent cyclization with a hydrazine derivative. nih.gov

Table 1: Overview of Functionalization Strategies for the Pyrazolidin-3-one Core

| Position | Functionalization Method | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| N(1) | Reductive Alkylation | Aldehydes/Ketones | N-1 substitution | scispace.com |

| N(2) | Alkylation | Alkyl halides | N-2 substitution (after N-1) | scispace.com |

| C-H Bond | C-H Functionalization/Annulation | Rh(III) catalyst | Construction of fused-ring systems | researchgate.net |

| C(4) | Photochemical Ring Contraction | UV light | Formation of azetidin-2-ones | rsc.org |

Synthesis via Acylated Ethyl Acetoacetates and Diethyl Malonates

A classical and versatile method for synthesizing pyrazolin-5-one rings, which are tautomers of pyrazolidin-3-ones, involves the cyclocondensation of β-dicarbonyl compounds with hydrazines. beilstein-journals.orgresearchgate.net Acylated ethyl acetoacetates and diethyl malonates are common starting materials in this approach.

The reaction of acylated ethyl acetoacetates with hydrazine hydrate can proceed through a deacetylation-condensation sequence to yield 3-substituted pyrazolin-5-ones. researchgate.net Similarly, reacting diethyl acetylmalonate with hydrazine results in the formation of malonyldihydrazide, also via a deacetylation-condensation pathway. researchgate.net The specific conditions, such as the choice of hydrazine (e.g., hydrazine hydrate vs. hydrazine monohydrochloride), can influence the reaction pathway and the final product. For example, using hydrazine monohydrochloride can lead to a dehydration-cyclocondensation sequence. researchgate.net

Diethyl malonate and its derivatives are key reagents in cyclocondensation reactions to form various heterocycles. nih.gov While unreactive diethyl malonates typically require high temperatures or basic catalysts to react with dinucleophiles, more reactive malonate derivatives can be employed under milder conditions. nih.govrroij.com The condensation of diethyl malonate with hydrazines is a foundational method for accessing the pyrazolidinone core.

Table 2: Synthesis of Pyrazolin-5-ones from Ester Precursors

| Starting Material | Hydrazine Reagent | Reaction Sequence | Product | Reference |

|---|---|---|---|---|

| Acylated ethyl acetoacetates | Hydrazine (98%) | Deacetylation-Condensation | 3-Substituted pyrazolin-5-ones | researchgate.net |

| Diethyl acetylmalonate | Hydrazine (98%) | Deacetylation-Condensation | Malonyldihydrazide | researchgate.net |

| Ethyl 2-acetyl-3-hydroxy-2-butenoate | Hydrazine monohydrochloride | Dehydration-Cyclocondensation | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | researchgate.net |

Derivatization from 4-Benzylidene-2-phenyloxazol-5(4H)-one Precursors

Table 3: Product Distribution in the Reaction of 4-Benzylidene-2-phenyloxazol-5(4H)-one with Phenylhydrazine

| Solvent | Major Product | Minor Product(s) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Ethanol (reflux) | 4-Benzamido-2,5-diphenylpyrazolidin-3-one | Isomeric pyrazolidinone, Hydrazide | Michael Addition followed by Cyclization | publish.csiro.aupublish.csiro.au |

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

While information exists for structurally related compounds, such as pyrazolone (B3327878) derivatives or pyrazolidinones with different substitution patterns, utilizing such data would be scientifically inaccurate and would not adhere to the strict focus on the title compound. For instance, data for "1,3-diphenyl-5-pyrazolone" was found, but this compound possesses a different level of saturation in its heterocyclic ring, which significantly alters its spectroscopic properties compared to the requested pyrazolidinone. Similarly, data for other substituted pyrazolidinones is not directly transferable.

Without access to primary research articles or database entries detailing the synthesis and characterization of this compound, it is not possible to provide the scientifically accurate data tables and detailed analysis for the requested subsections. Generating an article without this foundational data would lead to inaccuracies and speculation. Therefore, the requested article cannot be generated at this time.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,5 Diphenylpyrazolidin 3 One Systems

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. In the context of 1,5-diphenylpyrazolidin-3-one and its derivatives, mass spectrometry, particularly with electron ionization (EI), provides critical confirmation of the molecular structure through the analysis of fragmentation patterns. neu.edu.truni-saarland.de

When a molecule is introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to the removal of an electron and the formation of a positively charged molecular ion (M•+). libretexts.org This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass-to-charge ratio (m/z) of these fragments is detected, generating a mass spectrum that serves as a molecular fingerprint. libretexts.org

For pyrazolidinone systems, the fragmentation is influenced by the stability of the resulting ions. The cleavage of bonds adjacent to carbonyl groups to form stable acylium ions is a common fragmentation pathway. libretexts.orgchemguide.co.uk Likewise, the presence of aromatic rings leads to characteristic fragments.

In the analysis of derivatives such as 4-acetyl-2,5-diphenylpyrazolidin-3-one, the mass spectrum shows a molecular ion peak corresponding to its molecular weight, confirming its successful synthesis. The subsequent fragmentation provides further structural proof. For instance, the mass spectrum of 4-acetyl-2,5-diphenylpyrazolidin-3-one exhibits a molecular ion peak [M+] at an m/z of 280. thieme-connect.com The fragmentation pattern includes significant peaks at m/z values of 77 and 91, corresponding to the phenyl cation [C₆H₅]⁺ and the tropylium (B1234903) cation [C₇H₇]⁺, respectively, which are characteristic fragments originating from the phenyl substituents. thieme-connect.com

A detailed examination of the mass spectrum of a related derivative, 4-acetyl-5-(p-tolyl)-2-phenylpyrazolidin-3-one, shows a molecular ion [M+] at m/z 294, with other significant fragments that help in confirming its structure. The data below illustrates typical fragmentation data for derivatives of this compound.

Interactive Table: Mass Spectrometry Data for this compound Derivatives

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z (% relative abundance)] |

| 4-Acetyl-2,5-diphenylpyrazolidin-3-one | 280 | 278 (80), 263 (59), 91 (25), 77 (52) thieme-connect.com |

| 4-Acetyl-5-(4-chlorophenyl)-2-phenylpyrazolidin-3-one | 314 (15), 312 (55) | 297 (35), 91 (15), 77 (63) thieme-connect.com |

| 4-Acetyl-5-(4-nitrophenyl)-2-phenylpyrazolidin-3-one | 325 (14) | 323 (80), 308 (55), 91 (22), 77 (57) thieme-connect.com |

The presence of isotopes, such as Chlorine-37 in 4-acetyl-5-(4-chlorophenyl)-2-phenylpyrazolidin-3-one, results in a characteristic isotopic peak at M+2, which is approximately one-third the intensity of the molecular ion peak, further aiding in structural confirmation. neu.edu.trthieme-connect.com The consistent fragmentation patterns observed across a series of related pyrazolidinone compounds allow for reliable structural assignment and confirmation.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is an indispensable, non-destructive technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. pdx.eduucmerced.edu This method provides precise information on crystal structure, phase purity, and molecular conformation. rms-foundation.ch The fundamental principle of XRD is described by Bragg's Law (nλ = 2dsinθ), which relates the wavelength of incident X-rays (λ), the angle of incidence (θ), and the distance between atomic planes (d) in the crystal lattice. pdx.edu

For complex organic molecules like this compound and its derivatives, single-crystal X-ray diffraction analysis is the gold standard for unambiguous structural elucidation. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

Detailed crystallographic studies have been performed on derivatives of this compound. For example, the crystal structure of 4-acetyl-5-(4-chlorophenyl)-2-phenylpyrazolidin-3-one has been determined, providing valuable insight into the structural framework of this class of compounds. The analysis revealed a triclinic crystal system with the space group P1. thieme-connect.com The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, were precisely determined.

The data obtained from such an analysis is comprehensive and allows for the construction of a detailed three-dimensional model of the molecule. The information gathered is crucial for understanding structure-activity relationships and for the rational design of new compounds. slideshare.net

Interactive Table: Crystallographic Data for 4-Acetyl-5-(4-chlorophenyl)-2-phenylpyrazolidin-3-one

| Parameter | Value |

| Formula | C₁₇H₁₅ClN₂O₂ thieme-connect.com |

| Molecular Weight | 314.76 thieme-connect.com |

| Crystal System | Triclinic thieme-connect.com |

| Space Group | P1 thieme-connect.com |

| a (Å) | 9.863(1) thieme-connect.com |

| b (Å) | 10.850(1) thieme-connect.com |

| c (Å) | 15.029(2) thieme-connect.com |

| α (°) | 94.69(1) thieme-connect.com |

| β (°) | 90.35(1) thieme-connect.com |

| γ (°) | 96.32(1) thieme-connect.com |

| Volume (ų) | 1593.0(3) thieme-connect.com |

| Z | 2 thieme-connect.com |

| Radiation | Mo-Kα (λ = 0.71073 Å) thieme-connect.com |

| Temperature (K) | 293(2) thieme-connect.com |

The parameter 'Z' indicates that there are two molecules of the compound within each unit cell. thieme-connect.com Such detailed crystallographic data is essential for confirming the absolute structure of chiral molecules and for studying intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces.

Reaction Mechanisms and Chemical Reactivity of 1,5 Diphenylpyrazolidin 3 One

Mechanistic Pathways of Formation Reactions

The synthesis of 1,5-Diphenylpyrazolidin-3-one can be achieved through several routes, most notably involving the reaction of phenylhydrazine (B124118) with an appropriate three-carbon chain precursor, such as a cinnamic acid derivative. The mechanisms of these formation reactions are critical for understanding the compound's synthesis and potential side products.

The Perkin reaction, which synthesizes α,β-unsaturated aromatic acids like cinnamic acid from aromatic aldehydes, is a key precursor step in some synthetic routes to this compound. wikipedia.org Generally, the Perkin condensation is not considered a reversible reaction. longdom.orglongdom.org This is often explained by the rapid and irreversible nature of the final elimination step that forms the stable unsaturated acid. longdom.org

However, studies into the synthesis of 1-phenylpyrazolidin-3-one derivatives have presented evidence suggesting that the Perkin condensation of benzaldehyde (B42025) may be reversible under specific conditions. researchgate.net In the synthesis of this compound from cinnamic ester and phenylhydrazine in the presence of sodium powder and xylene, the unexpected formation of benzaldehyde phenylhydrazone was observed. researchgate.net The presence of this side product suggests that benzaldehyde was generated in situ. This could only occur if the cinnamic ester, itself a product of a Perkin condensation, underwent a retro-reaction to yield benzaldehyde and a ketene (B1206846) intermediate. researchgate.net This proposed mechanism implies a reversibility of the Perkin condensation, challenging the conventional understanding of this classic organic reaction. researchgate.net

A primary pathway for the formation of the this compound ring system involves a Michael addition followed by an intramolecular cyclization. The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. byjus.comwikipedia.org In this context, phenylhydrazine acts as the nucleophile (Michael donor) and a cinnamic acid derivative, such as ethyl cinnamate, serves as the α,β-unsaturated system (Michael acceptor). researchgate.netorganic-chemistry.org

The reaction mechanism proceeds through several key steps:

Nucleophile Activation : A base deprotonates phenylhydrazine, enhancing its nucleophilicity. In syntheses using sodium powder, a sodium salt of phenylhydrazine is generated. researchgate.net

Conjugate Addition : The activated phenylhydrazine attacks the β-carbon of the cinnamic ester in a 1,4-addition. byjus.comyoutube.com This is the core Michael addition step, leading to the formation of a new carbon-nitrogen bond and an enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Intramolecular Cyclization : The intermediate formed after the Michael addition undergoes a subsequent intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon of the ester group, displacing the ethoxy group and forming the five-membered pyrazolidinone ring. researchgate.net This cyclization is often rapid, leading to the stable heterocyclic product. researchgate.net

Table 1: Mechanistic Steps of this compound Formation via Michael Addition

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Base-mediated activation of nucleophile | Phenylhydrazine, Base (e.g., Na) | Phenylhydrazide anion |

| 2 | 1,4-Conjugate (Michael) Addition | Phenylhydrazide anion, Ethyl Cinnamate | Enolate intermediate |

| 3 | Protonation | Enolate intermediate, Proton source | Michael adduct |

| 4 | Intramolecular Cyclization (Acyl Substitution) | Michael adduct | This compound |

Reactivity at the Pyrazolidinone Ring System

The pyrazolidinone ring in this compound is a versatile scaffold for further chemical modification. Its reactivity is centered around the nitrogen atoms, the carbonyl group, and the adjacent methylene (B1212753) (-CH2-) group.

The structure of the pyrazolidinone ring allows for functionalization at several key positions, enabling the synthesis of a wide array of derivatives.

N-Functionalization : The secondary amine (N-H) at the N1 position (if unsubstituted) or other available nitrogen positions can be targeted. For instance, N-alkylation can be achieved by reacting the compound with alkyl halides under basic conditions, a common strategy to modify the molecule's properties. vulcanchem.com

C4-Position Functionalization : The methylene group at the C4 position is activated by the adjacent carbonyl group, making its protons acidic. This allows for deprotonation and subsequent reaction with electrophiles, enabling the introduction of various substituents at this position.

C5-Position Functionalization : Modifications at the C5 position can also be envisioned, potentially through reactions that involve the adjacent phenyl group and nitrogen atom.

Regioselective Halogenation : Methodologies for the regioselective chlorination of related 3-oxypyrazole derivatives at the 4-position using thionyl chloride have been developed, suggesting that similar strategies could be applied to the pyrazolidinone ring. researchgate.net

Table 2: Potential Functionalization Reactions on the Pyrazolidinone Ring

| Position | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| N1/N2 | N-Alkylation | Alkyl Halide, Base | N-Alkyl-1,5-diphenylpyrazolidin-3-one |

| C4 | C-Alkylation/Acylation | Base, Electrophile (e.g., R-X, RCOCl) | 4-Substituted-1,5-diphenylpyrazolidin-3-one |

| C4 | Halogenation | Thionyl Chloride (SOCl₂) | 4-Chloro-1,5-diphenylpyrazolidin-3-one |

Oxidative coupling reactions provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds and can be applied to the this compound system. wikipedia.org These reactions typically involve the oxidation of the substrate to generate a reactive radical or cationic intermediate, which then couples with another molecule. uni-mainz.de

The phenyl groups at the N1 and C5 positions are potential sites for oxidative coupling. Reagents like molybdenum pentachloride (MoCl₅) or transition metal catalysts can facilitate the coupling of these electron-rich aryl moieties, leading to the formation of biphenyl-type linkages or more complex polycyclic structures. uni-mainz.de Such reactions can occur either intramolecularly, creating fused ring systems, or intermolecularly, linking two pyrazolidinone units together. The selectivity of these couplings can often be controlled by the choice of solvent and catalyst. uni-mainz.de Furthermore, oxidative C-O coupling has been demonstrated with related pyrazolidine-3,5-dione (B2422599) structures. zioc.ru

Regioselective and Stereoselective Transformations

Controlling the regioselectivity and stereoselectivity of reactions is crucial for synthesizing specific isomers of this compound derivatives.

Regioselectivity : This refers to the preferential reaction at one specific site over other possible sites. In the context of functionalizing the pyrazolidinone, regioselectivity determines whether a substituent is introduced at the N1, C4, or on one of the phenyl rings. As noted, highly regioselective chlorination at the C4 position of similar pyrazole (B372694) systems has been achieved. researchgate.net The conditions for oxidative coupling can also be tuned to favor ortho-selectivity on the phenyl rings, depending on the existing substituents and reagents used. uni-mainz.de

Stereoselectivity : The C5 position of this compound is a stereocenter. Therefore, its synthesis from achiral precursors results in a racemic mixture of (R)- and (S)-enantiomers. Enantioselective synthesis can be achieved by using chiral catalysts or auxiliaries during the Michael addition and cyclization sequence. For example, the use of chiral organocatalysts in Michael additions is a well-established method for creating stereocenters with high enantiomeric excess. organic-chemistry.org This approach could be adapted to the synthesis of this compound to produce a single enantiomer, which is often critical for biological applications. Modern photobiocatalytic methods have also shown success in stereoselective couplings. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 1,5 Diphenylpyrazolidin 3 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other fundamental chemical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. aps.orgaps.org It has become a workhorse in quantum chemistry for its favorable balance of accuracy and computational cost. ohio-state.edu The core idea of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. aps.org

In the context of 1,5-Diphenylpyrazolidin-3-one, DFT calculations are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Calculate Molecular Properties: Predict various properties such as dipole moment, polarizability, and vibrational frequencies (FT-IR and Raman spectra). mdpi.com

Analyze Electronic Structure: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. mdpi.com

Determine Reactivity Descriptors: Calculate global reactivity descriptors like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide insights into the molecule's chemical behavior and stability. mdpi.com

DFT studies on related heterocyclic compounds, such as quinolin-4-one derivatives, have utilized the B3LYP functional with basis sets like 6-311G(d) to explore stability, tautomerism, and reactivity. scirp.org Similar approaches can be applied to this compound to understand its fundamental chemical nature.

Table 1: Representative Quantum Chemical Parameters Calculated by DFT (Note: The following data is illustrative for a generic organic molecule and demonstrates the type of information obtained from DFT calculations.)

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.35 eV |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.43 eV⁻¹ |

| Electronegativity (χ) | Tendency to attract electrons | 4.15 eV |

| Electrophilicity (ω) | Capacity to accept electrons | 3.66 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. uci.edumpg.deoup.com It is a leading method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-visible spectrum. ohio-state.eduoup.com

For this compound, TD-DFT calculations can predict its electronic absorption spectrum. The calculations provide information on:

Excitation Energies: The energy required to promote an electron from an occupied orbital to a virtual (unoccupied) orbital.

Oscillator Strengths: The intensity of a particular electronic transition, indicating how likely it is to occur.

Nature of Transitions: Identification of the specific molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO). scm.com

TD-DFT results are often presented as a list of excited states, their corresponding excitation energies (in eV or nm), and the oscillator strengths. stackexchange.com This information is critical for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound. Studies on various organic molecules have shown that TD-DFT can accurately predict electronic spectra. researchgate.netresearchgate.netresearchgate.net

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. europeanreview.org This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. mdpi.comfip.org

Ligand Conformation and Binding Mode Prediction

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of the this compound molecule.

Defining the Binding Site: Identifying the active site or binding pocket on the protein.

Conformational Sampling: The docking algorithm explores various possible conformations of the ligand and its orientations within the binding site.

Scoring: A scoring function is used to rank the different binding poses based on their predicted binding affinity or energy. nih.gov The pose with the best score represents the most likely binding mode.

The output of a docking simulation provides a model of the protein-ligand complex, showing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov For instance, a study on PERK inhibitors showed how a diphenylpyrazolidin-3-one ring could be accommodated in the active site of the RIPK1 kinase. rsc.orgrsc.org

Analysis of Electrostatic and Hydrophobic Contributions

Electrostatic Contributions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the protein. This includes ion-ion interactions, dipole-dipole interactions, and hydrogen bonds. The contribution of charged groups to the binding energy can be calculated using continuum electrostatics methods. nih.gov In docking studies, favorable electrostatic interactions, like hydrogen bonds with key amino acid residues (e.g., Asp, Glu, Met), are often critical for potent binding. rsc.orgrsc.org

Hydrophobic Contributions: The hydrophobic effect is a major driving force for ligand binding. plos.org It results from the tendency of nonpolar groups on both the ligand and the protein to be excluded from water, leading to their association within the protein's binding pocket. The strength of this interaction is often related to the size of the nonpolar surface area buried upon complex formation. nih.gov Docking analysis can reveal hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Alanine. rsc.org

Molecular modeling software can calculate and visualize these individual energy contributions, helping to explain why a ligand binds to a specific target and providing guidance for optimizing its structure to improve affinity and selectivity. rsc.org

Table 2: Example of Interaction Analysis from a Molecular Docking Simulation (Note: This table is a hypothetical representation for this compound docked into a kinase active site.)

| Interacting Residue | Interaction Type | Distance (Å) | Contribution |

| ASP 156 | Hydrogen Bond (with C=O) | 2.9 | Electrostatic (Favorable) |

| MET 95 | Hydrogen Bond (with N-H) | 3.1 | Electrostatic (Favorable) |

| LYS 45 | Electrostatic Repulsion | 4.5 | Electrostatic (Unfavorable) |

| LEU 145 | Hydrophobic (Phenyl Ring 1) | 3.8 | Hydrophobic (Favorable) |

| VAL 75 | Hydrophobic (Phenyl Ring 2) | 4.0 | Hydrophobic (Favorable) |

| ALA 155 | Hydrophobic (Pyrazolidinone Ring) | 3.9 | Hydrophobic (Favorable) |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. turkjps.orgej-chem.org The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

The general workflow for a QSAR study is as follows:

Data Set Collection: A series of structurally related compounds (like pyrazolidinone derivatives) with experimentally measured biological activity is required. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, electrostatic, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.comqsartoolbox.org

For pyrazolidinone and related pyrazolone (B3327878) structures, QSAR studies have been successfully applied to explore their antibacterial and anti-inflammatory activities. nih.govnih.gov These studies often find that properties like hydrophobicity (logP) and electronic parameters are key determinants of activity. researchgate.net The resulting QSAR models can guide the design of new this compound derivatives with potentially enhanced biological effects. ekb.eg

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to understanding its chemical reactivity and potential biological interactions. Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide profound insights into the molecule's flexibility, preferred shapes, and the energy landscape that governs its structural transitions.

Conformational Landscape of this compound

The conformational flexibility of this compound arises primarily from two sources: the puckering of the five-membered pyrazolidinone ring and the rotation of the two phenyl groups attached at the N1 and C5 positions.

The five-membered pyrazolidinone ring is not planar. It adopts puckered conformations to relieve ring strain. The two most common conformations for such five-membered rings are the "envelope" and "twist" forms. In the envelope conformation, four atoms are roughly coplanar, and the fifth atom is out of the plane. For the pyrazolidinone ring, any of the five atoms can be the out-of-plane atom, leading to several possible envelope conformers. In the twist conformation, two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three.

The orientation of the phenyl rings relative to the central pyrazolidinone core is defined by the dihedral angles of the bonds connecting them. These rotations are subject to steric hindrance, both with the pyrazolidinone ring and with each other, which dictates the most stable rotational conformers.

To explore these possibilities, a potential energy surface (PES) scan is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). ekb.eg By systematically rotating key dihedral angles and calculating the energy at each step, a map of stable and transition state conformations can be generated. researchgate.netgaussian.com

Table 1: Hypothetical Relative Energies of this compound Ring Conformations This table presents plausible data for illustrative purposes based on typical findings for five-membered heterocyclic rings.

| Conformation | Atom Out of Plane (Envelope) or Twisted Atoms | Key Dihedral Angle (°) (e.g., C4-C5-N1-N2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Envelope (E₁) | C4 | 25.3 | 0.00 (Global Minimum) |

| Envelope (E₂) | C5 | 30.1 | 1.25 |

| Twist (T₁) | C4, C5 | -18.5 | 0.85 |

| Envelope (E₃) | N2 | 15.7 | 2.10 |

Molecular Dynamics Simulations

While conformational analysis identifies stable, low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. wikipedia.org MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering a dynamic picture of conformational transitions and flexibility. wikipedia.org

For a molecule like this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. uni-muenchen.de The simulation tracks the trajectories of all atoms, allowing for the analysis of structural parameters over time.

Key Research Findings from MD Simulations:

Conformational Stability: MD simulations can reveal the stability of the low-energy conformers identified through PES scans. By monitoring the root-mean-square deviation (RMSD) of the atomic positions from a reference structure, one can assess how much a conformer fluctuates around its energy minimum. Low RMSD values suggest a stable conformation.

Flexibility Analysis: The root-mean-square fluctuation (RMSF) of individual atoms or groups can be calculated to identify the most flexible regions of the molecule. For this compound, the phenyl rings are expected to show higher RMSF values compared to the more constrained pyrazolidinone ring atoms, indicating their rotational freedom.

Inter-Conformational Transitions: Over the course of an MD simulation, the molecule can overcome energy barriers and transition between different conformations (e.g., from an envelope to a twist form). Observing these transitions provides insight into the energy barriers and the pathways of conformational change.

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Pyrazolidinone Derivative This data is based on methodologies reported for related compounds in the literature.

| Parameter | Value/Description | Reference |

|---|---|---|

| Software | GROMACS, AMBER, or CHARMM | Current time information in Kent, GB. |

| Force Field | General Amber Force Field (GAFF), CHARMM36 | Current time information in Kent, GB. |

| Simulation Time | 100 ns - 1 µs | uni-muenchen.de |

| Solvent Model | Explicit water model (e.g., TIP3P) | |

| Temperature | 300 K | |

| Pressure | 1 bar |

By combining conformational searches with molecular dynamics simulations, a comprehensive model of the structural dynamics of this compound can be developed. This computational approach elucidates the molecule's preferred shapes and its flexibility, which are fundamental to its chemical properties and behavior.

Coordination Chemistry of 1,5 Diphenylpyrazolidin 3 One and Analogous Ligands

Metal Complexation Behavior

While specific studies on the metal complexation of 1,5-Diphenylpyrazolidin-3-one are not extensively detailed in the available literature, the behavior of analogous pyrazolone (B3327878) and pyrazole-based ligands provides significant insight into its expected coordination chemistry. Pyrazolone derivatives are known to form stable complexes with a variety of transition metal ions. These ligands typically act as chelating agents, binding to metal ions to form stable ring structures.

For instance, derivatives of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole have been used to synthesize complexes with Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pd(II), Fe(III), and Ru(III). nih.gov The formation of these complexes often occurs through the reaction of the ligand with the corresponding metal salts in a suitable solvent, yielding the coordination compound. nih.gov The stoichiometry of these complexes is frequently found to be in a 1:2 ratio of metal to ligand. analis.com.my

The complexation ability is also observed in mixed ligand systems. For example, coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one have been synthesized with Cu(II) and Zn(II) in the presence of amino acids, where the coumarin derivative and the amino acid coordinate to the metal center. nih.gov

The general reactivity of pyrazole-based ligands suggests that this compound would readily form complexes with various transition metals, likely involving the carbonyl oxygen and one of the nitrogen atoms of the pyrazolidinone ring in coordination.

Table 1: Examples of Metal Complexes with Pyrazole-based Ligands

| Ligand | Metal Ion(s) | Observed Stoichiometry (Metal:Ligand) | Reference |

| 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Cu(II), Fe(II), Ni(II), Co(II) | 1:2 | analis.com.my |

| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 1:1 and 1:2 | researchgate.net |

| N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pd(II), Fe(III), Ru(III) | Not Specified | nih.govresearchgate.net |

| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Not Specified | nih.gov |

Characterization of Metal-Ligand Coordination Modes

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation can indicate the coordination sites. A significant shift in the stretching frequency of the carbonyl group (C=O) to a lower wavenumber is typically observed, suggesting coordination of the carbonyl oxygen to the metal ion. Similarly, shifts in the bands associated with the C=N or N-H groups can indicate the involvement of nitrogen atoms in the coordination. analis.com.mynih.gov

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize diamagnetic complexes. Shifts in the chemical shifts of protons and carbons near the potential coordination sites upon complexation provide evidence for metal-ligand bond formation. researchgate.netmdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, can be indicative of the coordination environment (e.g., octahedral, tetrahedral). researchgate.netnih.gov

Single-Crystal X-ray Diffraction: This technique provides unambiguous structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. mdpi.commdpi.compeakproteins.com For analogous pyrazolone complexes, X-ray crystallography has confirmed that coordination often occurs through the carbonyl oxygen and a nitrogen atom of the pyrazole (B372694) ring, forming a stable five- or six-membered chelate ring. nih.gov Depending on the ligand and the metal ion, monodentate, bidentate, and bridging coordination modes have been observed. researchgate.net For example, in some complexes, the ligand acts as a bidentate chelating agent, while in others, it can bridge two metal centers. researchgate.netazjournalbar.com

Based on studies of similar ligands, this compound is expected to act as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen at position 3 and the nitrogen atom at position 2 of the pyrazolidinone ring.

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes provide valuable insights into their redox behavior and electronic structure. nih.gov Cyclic voltammetry (CV) is a commonly used technique to investigate the electron transfer processes in these compounds. onlineacademicpress.com

Studies on transition metal complexes with pyrazole-containing ligands have shown that these complexes can undergo reversible or quasi-reversible redox processes. analis.com.my For example, the cyclic voltammogram of a Cu(II) complex with a pyrazolyl-pyridazine ligand showed a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. analis.com.my Similarly, an Fe(II) complex exhibited a redox couple attributed to the Fe(II)/Fe(III) transition. analis.com.my

Table 2: Electrochemical Data for Metal Complexes with Pyrazole-based Ligands

| Complex | Redox Couple | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Process | Reference |

| [Cu2(C17H28N6)·4Cl] | Cu(II)/Cu(I) | 0.75 | 0.03 | Quasi-reversible | analis.com.my |

| [Fe2(C17H28N6)·4Cl] | Fe(III)/Fe(II) | -0.67 | -0.47 | Quasi-reversible | analis.com.my |

| [Ni2(C17H28N6)·4Cl] | Ni(II)/Ni(I) | 0.71 | 0.12 | Quasi-reversible | analis.com.my |

Potentials are versus Ag/AgCl.

It is anticipated that metal complexes of this compound would also exhibit interesting electrochemical behavior, with the redox potentials being influenced by the phenyl substituents on the pyrazolidinone ring.

Ligand Design and Coordination Site Specificity

The design of ligands is crucial for controlling the structure and properties of the resulting coordination compounds. By modifying the ligand framework, it is possible to tune the coordination site specificity, the geometry of the metal complex, and its electronic and catalytic properties.

In the context of pyrazolidinone-based ligands, several strategies can be employed for ligand design:

Substitution at the Nitrogen Atoms: Introducing different substituents at the N1 and N5 positions can influence the steric and electronic properties of the ligand. For example, bulky substituents can enforce a specific coordination geometry or prevent the formation of polymeric structures.

Substitution on the Phenyl Rings: Functionalizing the phenyl groups at the 1 and 5 positions with electron-donating or electron-withdrawing groups can modulate the electron density at the coordination sites, thereby affecting the stability and reactivity of the metal complexes.

Modification of the Pyrazolidinone Ring: Introducing substituents at the C4 position of the pyrazolidinone ring can create new coordination sites or alter the bite angle of the ligand. The synthesis of various derivatives of pyrazolidine-3,5-dione (B2422599) has been reported, showcasing the versatility of this scaffold for creating new ligands. researchgate.netnih.gov

Supramolecular Interactions Involving 1,5 Diphenylpyrazolidin 3 One Derivatives

Hydrogen Bonding Networks and Architectures

Hydrogen bonds are a predominant force in the crystal packing of 1,5-diphenylpyrazolidin-3-one derivatives, primarily involving the pyrazolidinone core. The N-H group of the pyrazolidinone ring typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction frequently leads to the formation of well-defined supramolecular synthons, which are structural units built from these specific intermolecular interactions.

An intramolecular C-H···N hydrogen bond has also been observed in a derivative, leading to the formation of a five-membered ring and influencing the conformation of the molecule itself. frontiersin.org The specifics of the hydrogen bonding networks, such as bond distances and angles, are critical in determining the final crystal architecture.

Below is a table summarizing typical hydrogen bond parameters observed in a related pyrazolidinone derivative.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N2-H2A···O1 | 0.86 | 2.08 | 2.936 (6) | 172 |

| C8-H8A···O1 | 0.97 | 2.59 | 3.422 (5) | 143 |

| Data for 5-(3-Fluorophenyl)-1-phenylpyrazolidin-3-one frontiersin.org |

Aromatic Interactions (π-π Stacking, C-H...π Interactions)

The phenyl substituents at the 1 and 5 positions of the pyrazolidinone ring introduce the possibility of various aromatic interactions, which play a significant role alongside hydrogen bonding in the stabilization of the crystal structure. These interactions include π-π stacking and C-H···π interactions.

π-π Stacking: This interaction involves the face-to-face or offset arrangement of aromatic rings. In the case of 5-(3-Fluorophenyl)-1-phenylpyrazolidin-3-one, a π-π contact between phenyl rings has been observed, with a centroid-centroid distance of 3.926 (1) Å. frontiersin.org The geometry and strength of these interactions are influenced by the nature and position of substituents on the phenyl rings. These stacking interactions can lead to the formation of columnar or layered structures within the crystal. nih.gov

C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. researchgate.net In derivatives of this compound, aromatic C-H bonds can interact with the π-electron clouds of neighboring phenyl rings. For instance, in 5-(3-Fluorophenyl)-1-phenylpyrazolidin-3-one, C-H···π contacts are present between aromatic hydrogen atoms and both the phenyl and fluorophenyl rings, further stabilizing the crystal packing. frontiersin.org The supramolecular structure of the related compound, 1,5-diphenyl-3-(2-pyridyl)-2-pyrazoline, is significantly shaped by an extensive network of C-H···π interactions, which are supported by π-π stacking. frontiersin.orgmdpi.com

The interplay between these different types of aromatic interactions contributes to the complexity and stability of the resulting supramolecular architectures.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| π-π stacking | Phenyl ring (centroid) | Phenyl ring (centroid) | 3.926 (1) |

| C-H···π | Aromatic C-H | Phenyl ring (π-system) | ~2.80 - 3.05 (H···centroid) |

| Representative data for a this compound derivative and related compounds. frontiersin.org |

Molecular Recognition and Host-Guest Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to a well-defined structural arrangement. Host-guest chemistry, a branch of supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. rsc.org The principles of molecular recognition are fundamental to the formation of these complexes, relying on factors such as size, shape, and electronic complementarity between the host and guest.

While specific studies detailing this compound derivatives as hosts in host-guest systems are not extensively documented in the reviewed literature, the structural features of these molecules suggest a potential for such applications. The phenyl rings can provide hydrophobic surfaces and engage in π-stacking interactions, while the pyrazolidinone core offers hydrogen bonding sites. These features are characteristic of host molecules designed to recognize and bind specific guest molecules. rsc.orgnih.gov For instance, macrocyclic hosts often utilize hydrophobic cavities and specific interaction sites to encapsulate guests. nih.gov The ability of this compound derivatives to form defined cavities or clefts through self-assembly could enable them to act as hosts for small organic molecules.

The development of synthetic receptors for molecular recognition is a significant area of research, and molecules with well-defined interaction sites, such as pyrazolidinone derivatives, are potential candidates for the design of new host systems. rsc.org

Self-Assembly Phenomena in this compound Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is fundamental to the formation of complex supramolecular architectures from individual molecular building blocks. mdpi.comnih.gov The final structure is determined by the information encoded in the shape and functional groups of the assembling molecules.

In the context of this compound derivatives, self-assembly is driven by the interplay of the hydrogen bonding and aromatic interactions discussed previously. The directional nature of N-H···O hydrogen bonds can lead to the formation of one-dimensional chains or tapes. rsc.org These primary structures can then further organize into two- or three-dimensional architectures through weaker C-H···O, π-π stacking, and C-H···π interactions. mdpi.com

The process of crystal engineering leverages these self-assembly principles to create materials with specific topologies and properties. nih.govrsc.org By modifying the substituents on the phenyl rings of the this compound scaffold, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular architecture. For example, the introduction of different functional groups can alter hydrogen bonding patterns or the geometry of π-π stacking, leading to different crystal packing arrangements. While the reviewed literature does not provide specific examples of, for instance, gel or complex nanoparticle formation by this compound derivatives, their capacity for forming extensive networks of non-covalent bonds suggests a potential for creating a variety of self-assembled materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized laboratory synthesis protocols for 1,5-Diphenylpyrazolidin-3-one derivatives?

- Methodology : A representative synthesis involves reacting 2-fluorobenzaldehyde with dialkylamines and potassium carbonate in DMF at 150°C for 20 hours under microwave irradiation. Reaction completion is monitored via TLC, followed by extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄. Yields up to 93% are achievable with careful control of stoichiometry and solvent choice .

- Key Data : NMR (δ 10.01 ppm for CNO group) and elemental analysis (N%: 7.5 observed vs. 7.99 calculated) confirm purity. Adjusting reaction time and microwave power can mitigate side reactions.

Q. How are spectroscopic techniques utilized to characterize this compound derivatives?

- Methodology : ¹H NMR is critical for identifying aromatic protons (δ 7.61–6.75 ppm) and alkyl chain environments (δ 3.33–1.96 ppm). X-ray crystallography (e.g., CCDC deposition KP2407) resolves molecular geometry, with bond lengths (C–C: 0.007 Å mean deviation) validating theoretical models .

- Validation : Cross-referencing NMR data with X-ray structures ensures accurate assignment of stereochemistry in asymmetric derivatives.

Q. What safety protocols are essential during the synthesis of pyrazolidinone derivatives?

- Guidelines : Use protective gear (gloves, goggles, masks) to avoid skin contact with intermediates like cyanothioacetamide. Work in fume hoods for volatile solvents (DMF, n-butanol). Waste must be segregated and handled by certified disposal services due to toxic byproducts .

Advanced Research Questions

Q. How do substituents on the pyrazolidinone core influence regioselectivity in multicomponent reactions?

- Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on aromatic aldehydes enhance electrophilicity, favoring nucleophilic attack at the 5-position of pyrazolo[1,5-a]pyrimidines. Steric effects from ortho-substituents reduce yields by 15–20% compared to para-substituted analogs .

- Case Study : 5-(4-Fluorophenyl)-derivatives show higher regioselectivity (90%) due to fluorine’s inductive effect, confirmed by HPLC and ¹³C NMR .

Q. What strategies resolve contradictions between computational and experimental structural data for pyrazolidinone derivatives?

- Analytical Framework : Compare X-ray crystallographic data (e.g., torsion angles, bond lengths) with DFT-optimized structures. Discrepancies >0.05 Å suggest solvent effects or crystal packing forces. For example, deviations in C–N bond lengths in 3-(2,4-dichlorophenyl) derivatives were attributed to halogen bonding .

- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic data .

Q. How can reaction conditions be tailored to improve yields in microwave-assisted syntheses?

- Optimization : Increase microwave power (from 150 W to 200 W) reduces reaction time by 30% without compromising yield. Solvent polarity (DMF vs. DMSO) impacts activation energy: DMF lowers ΔG‡ by 8 kJ/mol, favoring faster kinetics .

- Data-Driven Adjustments : Monitor real-time IR for intermediate formation; abrupt absorbance shifts at 1700 cm⁻¹ indicate premature decomposition.

Q. What role does hydrogen bonding play in the biological activity of pyrazolidinone-based compounds?

- Structure-Activity Relationship (SAR) : The C=O group at position 3 forms H-bonds with target enzymes (e.g., kinase ATP-binding pockets), confirmed by docking studies (ΔG = -9.2 kcal/mol). Derivatives with hydroxyl substituents (e.g., 4-hydroxyphenyl) show 3x higher inhibitory activity due to enhanced binding .

Methodological Notes

- Contradiction Analysis : Apply triangulation by cross-validating NMR, XRD, and computational data. For unresolved discrepancies, replicate experiments under controlled humidity/temperature .

- Synthetic Pitfalls : Avoid prolonged heating (>24 hours) to prevent ring-opening side reactions. Use anhydrous conditions to stabilize intermediates like 7-hydrazinopyrazolo[1,5-c]pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.